molecular formula C12H11NO3 B2353931 3-(1-methylidene-3-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid CAS No. 923120-68-7

3-(1-methylidene-3-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid

Cat. No.: B2353931
CAS No.: 923120-68-7
M. Wt: 217.224
InChI Key: ZANURYXAIPKNMP-UHFFFAOYSA-N
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Description

3-(1-Methylidene-3-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid (CAS 923120-68-7) is a high-purity chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . This compound is provided with a typical purity of 95% and is characterized by specific chemical identifiers, including the InChIKey (ZANURYXAIPKNMP-UHFFFAOYSA-N) and the canonical SMILES (C=C1C2=CC=CC=C2C(=O)N1CCC(=O)O) . Its primary research application is in the field of oncology, where it is investigated as a small molecule inhibitor targeting Oncogenic CHD1L (Chromodomain Helicase/Adenosine Triphosphatase DNA Binding Protein 1-Like) . CHD1L is a multifunctional oncoprotein implicated in tumor progression, multi-drug resistance, and poor patient survival, making it an attractive therapeutic target . Preclinical studies highlight its potential activity against challenging cancers such as colorectal cancer (CRC) . From a safety perspective, this compound is classified with the signal word "Warning" and carries hazard statements indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Researchers are advised to handle the product using appropriate personal protective equipment and in a well-ventilated area, following the corresponding safety data sheet (SDS) guidelines . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(1-methylidene-3-oxoisoindol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8-9-4-2-3-5-10(9)12(16)13(8)7-6-11(14)15/h2-5H,1,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANURYXAIPKNMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C2=CC=CC=C2C(=O)N1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-(1-methylidene-3-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 3-(1-methylidene-3-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid exhibit significant anticancer properties. A study highlighted the synthesis of related compounds that demonstrated antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL . These findings suggest that this compound could serve as a scaffold for developing novel anticancer agents.

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects involves the inhibition of specific cellular pathways crucial for tumor growth and survival. The structure of 3-(1-methylidene-3-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid allows for interactions with biomolecules that may disrupt cancer cell proliferation and induce apoptosis .

Proteomics

Protein Interaction Studies
In proteomics, 3-(1-methylidene-3-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid is utilized to investigate protein interactions and modifications. Its ability to modify protein structures makes it a valuable tool in understanding complex biological systems and the role of specific proteins in disease processes.

Chemical Reactivity
The compound can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions facilitate the exploration of protein-ligand interactions and the development of targeted therapies.

Synthetic Organic Chemistry

Versatile Small Molecule Scaffold
This compound serves as a versatile scaffold in synthetic organic chemistry, allowing researchers to create a variety of derivatives with potential biological activities. Its unique isoindole structure enables the introduction of different functional groups, leading to compounds with tailored properties for specific applications .

Reactivity Profiles
The reactivity of 3-(1-methylidene-3-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid includes:

  • Oxidation: Can form various oxidation products under specific conditions.
  • Reduction: Leads to reduced derivatives that may have different biological activities.
  • Substitution Reactions: Functional groups can be replaced or modified to enhance activity or selectivity.

Case Studies

StudyFindingsImplications
Study on Anticancer ActivityDemonstrated IC50 values between 1.9–7.52 μg/mL against HCT-116 and MCF-7 cell linesPotential for developing new anticancer drugs
Proteomic ApplicationsUsed to study protein interactions and modificationsEnhances understanding of disease mechanisms
Synthetic ApplicationsServes as a scaffold for creating diverse derivativesBroadens the scope for drug discovery

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substitution Patterns

Key structural analogs differ in substituents on the isoindolone ring, aromatic side chains, or propanoic acid modifications. Below is a comparative analysis:

Table 1: Structural Comparison of Isoindolone Derivatives
Compound Name Substituents on Isoindolone Aromatic/Other Group Molecular Formula Molecular Weight (g/mol) Key Features/Applications
3-(1-Methylidene-3-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid (Target) 1-Methylidene None C₁₃H₁₁NO₃ 229.23 Unique methylidene group; potential bioactivity
3-(4-Methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid None 4-Methylphenyl C₁₈H₁₇NO₃ 295.33 Enhanced lipophilicity due to methyl group
3-(3-Chlorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid None 3-Chlorophenyl C₁₇H₁₄ClNO₃ 315.75 Electron-withdrawing Cl may improve binding affinity
3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-thienyl)propanoic acid None 3-Thienyl C₁₅H₁₃NO₃S 287.33 Thiophene enhances electronic diversity; MP: 166–168°C
2-[4-(3-Oxo-1H-isoindol-2-yl)phenyl]propanoic acid (Flosin®) None 4-Phenylpropanoic acid C₁₇H₁₅NO₃ 281.31 Marketed anti-inflammatory agent

Physicochemical Properties

  • Molecular Weight and Polarity : The target compound (229.23 g/mol) is smaller than phenyl-substituted analogs (e.g., 295.33 g/mol for the 4-methylphenyl variant), which may improve solubility but reduce membrane permeability .
  • Melting Points : Thienyl-substituted derivatives exhibit higher melting points (e.g., 166–168°C) due to stronger intermolecular interactions from the sulfur atom .

Biological Activity

3-(1-methylidene-3-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid, with the CAS number 923120-68-7, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

The molecular formula of 3-(1-methylidene-3-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid is C12H11NO3, with a molecular weight of 217.22 g/mol. It exists as a crystalline solid and has been characterized for its stability and purity levels, which are typically above 95% in commercial preparations .

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that 3-(1-methylidene-3-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism and potential therapeutic effects against certain diseases.
  • Antiproliferative Effects : The compound has shown promise in inhibiting the proliferation of various tumor cell lines. For instance, research indicates that similar isoindole derivatives exhibit significant antiproliferative activity against human cancer cells, suggesting that this compound may have similar properties .
  • Neuroprotective Properties : Some derivatives of isoindole compounds have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. The potential for 3-(1-methylidene-3-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid to protect neuronal cells from oxidative stress warrants further investigation.

Biological Activity Summary Table

Activity Type Effect Reference
Enzyme InhibitionPotential inhibition of metabolic enzymes
AntiproliferativeSignificant activity against tumor cell lines
NeuroprotectionPossible protective effects in neurodegeneration models

Case Studies

Several studies have explored the biological effects of isoindole derivatives similar to 3-(1-methylidene-3-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid:

  • Study on Antiproliferative Activity : A recent study demonstrated that isoindole derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating strong antiproliferative effects. This suggests that our compound may also exhibit similar potency .
  • Neuroprotective Study : Research involving isoindole compounds has shown their ability to protect against neuronal damage induced by toxic agents. This protective effect was attributed to their antioxidant properties and ability to modulate apoptotic pathways .

Preparation Methods

Structural and Functional Overview

Molecular Architecture

The target compound features an isoindol-1-one core modified by a methylidene group at the N1 position and a propanoic acid moiety at C2. Its molecular formula is C₁₂H₁₁NO₃ (molecular weight: 217.22 g/mol), with a planar aromatic system conjugated to a non-aromatic dihydroisoindole ring. The methylidene group introduces steric strain, while the propanoic acid side chain enhances solubility in polar solvents, enabling further functionalization.

Spectral Characterization

Critical spectral data for structural confirmation include:

  • ¹H NMR (400 MHz, D₂O): δ 2.79 (t, 2H, CH₂), 3.89 (t, 2H, CH₂), 4.54 (s, 2H, isoindol CH₂), 7.51–7.73 (m, 4H, aromatic).
  • IR : Strong absorption bands at 1705 cm⁻¹ (C=O stretch) and 1640 cm⁻¹ (C=N stretch).

Copper-Catalyzed Cyclization of N-Substituted Benzamides

Reaction Design and Optimization

A patent-pending method (CN106699632A) utilizes N-substituted o-chlorobenzamide derivatives and terminal alkynes in the presence of copper(I) iodide and 1,10-phenanthroline as a ligand. Key conditions include:

  • Solvent : Acetonitrile
  • Temperature : 80–100°C (optimal at 90°C)
  • Catalyst System : CuI (5 mol%), K₂CO₃ (2 equiv)
  • Reaction Time : 12–24 hours

This method achieves yields of 85–92% by facilitating a tandem Sonogashira coupling and intramolecular cyclization.

Table 1: Representative Substrates and Yields
N-Substituent (R⁵) Terminal Alkyne (R⁶) Yield (%)
Methyl Phenylacetylene 89
Benzyl Propargyl alcohol 85
p-Tolyl 1-Hexyne 91

Mechanistic Insights

The reaction proceeds via:

  • Oxidative Addition : Cu(I) activates the C–Cl bond of o-chlorobenzamide.
  • Alkyne Insertion : Terminal alkyne coordinates to copper, forming a σ-complex.
  • Reductive Elimination : Cyclization generates the isoindol-1-one core, with simultaneous methylidene group formation.

Hydrolysis of Methyl Ester Precursors

Two-Step Synthesis

A scalable route involves synthesizing the methyl ester intermediate (CAS 439739-01-0) followed by hydrolysis:

  • Esterification : Reacting 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid with methanol under acidic conditions (H₂SO₄, 60°C, 6 hours).
  • Hydrolysis : Treating the ester with zinc perchlorate in aqueous medium (20°C, 2.25 hours) to yield the carboxylic acid (90% yield).
Table 2: Hydrolysis Conditions and Outcomes
Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Zn(ClO₄)₂ H₂O 20 2.25 90
NaOH EtOH/H₂O 80 4 78

Advantages and Limitations

  • Pros : Mild conditions, avoids transition metals.
  • Cons : Requires isolation of ester intermediate, increasing steps.

Palladium-Free Sonogashira Coupling

Comparative Analysis

Earlier methods relied on palladium catalysts (e.g., Pd(PPh₃)₄) for Sonogashira coupling, but high costs and toxicity prompted shifts to copper-based systems. The copper-catalyzed method reduces catalyst costs by 70% while maintaining comparable efficiency.

Green Chemistry Approaches

Aqueous-Phase Synthesis

The zinc perchlorate-mediated hydrolysis in water aligns with green chemistry principles, eliminating organic solvents. However, scalability is limited by the hygroscopic nature of Zn(ClO₄)₂.

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeMonitoring Technique
Temperature150–200°CThermocouple
Reaction Time2–4 hoursTLC (Rf = 0.3–0.5)
Solvent SystemEthanol/Water (3:1)Recrystallization

Advanced: How do intermolecular interactions, such as hydrogen bonding, influence the solid-state properties of this compound?

Answer:
X-ray crystallography studies on analogous compounds (e.g., 2-(1-oxo-1,3-dihydroisoindol-2-yl)-3-phenyl-propanoic acid ) reveal intricate hydrogen-bonded networks involving:

  • Carboxylic acid dimers : O–H···O interactions (2.65–2.75 Å) stabilize the crystal lattice .
  • C–H···π interactions : Between isoindolyl rings and phenyl groups (3.2–3.5 Å), contributing to packing density .
    These interactions affect melting point , solubility , and mechanical stability , which are critical for formulation studies.

Basic: Which spectroscopic techniques are most effective for structural characterization?

Answer:
A multi-technique approach is essential:

  • 1H/13C-NMR : Assigns substituents on the isoindolone ring (e.g., methylidene protons at δ 5.8–6.2 ppm) and confirms carboxylic acid presence (δ 12.1–12.5 ppm) .
  • IR Spectroscopy : Detects carbonyl stretches (C=O at 1680–1720 cm⁻¹) and carboxylic O–H (2500–3300 cm⁻¹) .
  • EI-MS : Molecular ion peaks (m/z ~260–280 for analogs) and fragmentation patterns validate the backbone .

Advanced: What computational strategies can predict the compound’s interactions with biological targets (e.g., 5-HT receptors)?

Answer:
Leverage molecular docking and MD simulations to model binding:

  • Target selection : Prioritize receptors like 5-HT1A or 5-HT2C, as isoindolone derivatives show antagonism .
  • Docking software : Use AutoDock Vina with crystal structures (PDB: 6WGT for 5-HT2C).
  • Key interactions :
    • Hydrogen bonding between the carboxylic acid and Ser159/Asn343.
    • π-π stacking of the isoindolyl ring with Phe326.
      Validate predictions with radioligand binding assays (IC50 < 100 nM for active analogs) .

Advanced: How can researchers resolve contradictions in reported pharmacological data for isoindolone derivatives?

Answer:
Discrepancies in activity (e.g., anti-inflammatory vs. no effect) may arise from:

  • Structural variations : Substituents on the isoindolone ring (e.g., methylidene vs. phenyl groups) .
  • Assay conditions : Differences in cell lines (e.g., RAW264.7 vs. THP-1 for inflammation studies).
    Mitigation strategies :
  • Dose-response curves : Establish EC50/IC50 values across multiple models.
  • Metabolic stability testing : Use liver microsomes to assess bioavailability differences .

Q. Table 2: Common Pharmacological Assays for Isoindolone Derivatives

ActivityAssay ModelKey Readout
Anti-inflammatoryLPS-induced IL-6 in macrophagesIL-6 suppression (%)
5-HT antagonismRadioligand binding (5-HT2C)Ki (nM)
CytotoxicityMTT assay (HEK293 cells)IC50 (µM)

Basic: What are the stability considerations for this compound under experimental storage?

Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.
  • Hydrolysis risk : The carboxylic acid group may degrade in aqueous buffers (pH > 7.0); use freshly prepared solutions .
  • Solid-state stability : DSC analysis shows decomposition onset at ~220°C .

Advanced: How can crystallographic data guide the design of analogs with improved bioactivity?

Answer:

  • Torsion angle analysis : Adjust substituents to mimic bioactive conformations (e.g., planar isoindolone ring for receptor binding) .
  • Solvent-accessible surfaces : Modify hydrophobic regions (e.g., methylidene to bulkier groups) to enhance target affinity.
  • Co-crystallization : With target proteins (e.g., COX-2) to identify critical interaction sites .

Basic: What are the key safety precautions for handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles (irritant risk for eyes/skin) .
  • Ventilation : Use fume hoods due to potential dust inhalation .
  • First aid : Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .

Advanced: What strategies validate the compound’s purity and identity in multi-step syntheses?

Answer:

  • HPLC-MS : Purity >95% (C18 column, acetonitrile/water gradient).
  • Elemental analysis : Match calculated vs. observed C, H, N values (±0.3%) .
  • Chiral chromatography : Resolve enantiomers if stereocenters are present (e.g., using Chiralpak AD-H) .

Advanced: How does the methylidene substituent influence electronic properties compared to phenyl or halogenated analogs?

Answer:

  • Electron-withdrawing effect : The methylidene group reduces electron density on the isoindolone ring, altering reactivity in nucleophilic substitutions.
  • Comparative DFT studies : Methylidene derivatives show higher LUMO energy (–1.8 eV) vs. phenyl analogs (–2.2 eV), affecting redox behavior .
  • Biological impact : Enhanced dipole moments may improve membrane permeability relative to halogenated analogs .

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